5,6-デヒドロアラキドン酸

概要

説明

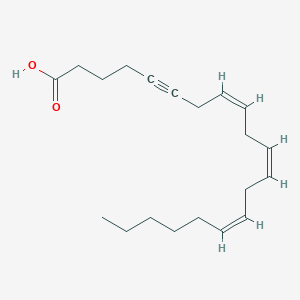

5,6-デヒドロアラキドン酸は、アラキドン酸のアナログであり、5,6二重結合がアセチレン基に置き換えられています 。この修飾により、独自の生化学的特性を持つ化合物が生成され、科学研究において貴重なツールとなります。この化合物は、アラキドン酸の代謝において重要な役割を果たす酵素である5-リポキシゲナーゼを阻害することが知られています .

科学的研究の応用

5,6-Dehydro Arachidonic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of acetylene groups in fatty acids.

Biology: The compound is employed to investigate the role of 5-lipoxygenase in various biological processes.

Medicine: Research on 5,6-Dehydro Arachidonic Acid contributes to the understanding of inflammatory diseases and the development of anti-inflammatory drugs.

作用機序

5,6-デヒドロアラキドン酸の主要な作用機序は、5-リポキシゲナーゼの阻害です。この酵素は、アラキドン酸をロイコトリエンに変換する役割を果たしており、ロイコトリエンは強力な炎症メディエーターです。5-リポキシゲナーゼを阻害することにより、5,6-デヒドロアラキドン酸はロイコトリエンの産生を抑制し、抗炎症効果を発揮します .

類似化合物:

アラキドン酸: 5,6位に二重結合を持つ母体化合物。

エイコサペンタエン酸: 複数の二重結合を持つ多価不飽和脂肪酸。

ドコサヘキサエン酸: 異なる構造を持つ別の多価不飽和脂肪酸.

独自性: 5,6-デヒドロアラキドン酸は、5,6位にアセチレン基が存在することで独特です。この構造修飾は、母体化合物であるアラキドン酸よりも効果的に5-リポキシゲナーゼを阻害するなど、独特の生化学的特性を与えます .

生化学分析

Biochemical Properties

5,6-dehydroarachidonic Acid is known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes . The inhibition occurs with an IC50 value of 10 μM in guinea pig leukocytes . This interaction with 5-LO suggests that 5,6-dehydroarachidonic Acid may play a role in modulating inflammatory responses.

Molecular Mechanism

At the molecular level, 5,6-dehydroarachidonic Acid exerts its effects through its interaction with 5-LO. It binds to this enzyme, inhibiting its activity and thereby reducing the production of leukotrienes . This can lead to changes in cell signaling and potentially impact gene expression related to inflammation and immune response.

準備方法

合成経路と反応条件: 5,6-デヒドロアラキドン酸の合成は、通常、アラキドン酸の修飾を伴いますこれは、アセチレン誘導体と特定の触媒を用いた、制御された条件下での様々な化学反応によって達成できます .

工業生産方法: 5,6-デヒドロアラキドン酸の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度の試薬と先端機器を使用し、最終製品の一貫性と品質を確保しています。この化合物は通常、エタノール溶液に保存され、安定性を維持するために低温条件下で出荷されます .

化学反応の分析

反応の種類: 5,6-デヒドロアラキドン酸は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されて様々な酸素化誘導体を生成することができます。

還元: 還元反応は、アセチレン基を二重結合に戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: パラジウム触媒存在下での水素ガスは、還元によく用いられます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりヒドロキシ誘導体が生成され、還元によりアルケンが生成されることがあります .

4. 科学研究への応用

5,6-デヒドロアラキドン酸は、科学研究において幅広い用途があります。

化学: これは、脂肪酸におけるアセチレン基の反応性を調べるためのモデル化合物として使用されています。

生物学: この化合物は、様々な生物学的プロセスにおける5-リポキシゲナーゼの役割を調べるために用いられています。

医学: 5,6-デヒドロアラキドン酸に関する研究は、炎症性疾患の理解と抗炎症薬の開発に貢献しています。

類似化合物との比較

Arachidonic Acid: The parent compound with a double bond at the 5,6 position.

Eicosapentaenoic Acid: A polyunsaturated fatty acid with multiple double bonds.

Docosahexaenoic Acid: Another polyunsaturated fatty acid with a different structure.

Uniqueness: 5,6-Dehydro Arachidonic Acid is unique due to the presence of an acetylene group at the 5,6 position. This structural modification imparts distinct biochemical properties, such as the ability to inhibit 5-lipoxygenase more effectively than its parent compound, arachidonic acid .

特性

IUPAC Name |

(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQWSLKUVKKAO-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58688-54-3 | |

| Record name | Eicosa-8,11,14-trien-5-ynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 5,6-dehydroarachidonic acid and how does it work?

A1: 5,6-Dehydroarachidonic acid (also known as 5,6-DHA or Eicosa-8,11,14-trien-5-ynoic acid) is a potent and irreversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the arachidonic acid cascade. [, ] This cascade is responsible for producing various signaling molecules involved in inflammation and cell growth. 5,6-DHA acts by binding to the active site of 5-LO, preventing the enzyme from converting arachidonic acid into its downstream products, primarily leukotrienes. [, ]

Q2: What are the downstream effects of inhibiting 5-LO with 5,6-DHA?

A2: By inhibiting 5-LO, 5,6-DHA effectively reduces the production of leukotrienes, specifically leukotriene C4 (LTC4) and leukotriene B4 (LTB4). [] These leukotrienes are potent inflammatory mediators involved in various physiological processes like smooth muscle contraction, vascular permeability, and immune cell recruitment. [] Consequently, 5,6-DHA exhibits anti-inflammatory effects by suppressing leukotriene-mediated signaling pathways.

Q3: How does 5,6-DHA impact cell growth?

A3: Studies have shown that 5,6-DHA can inhibit the growth of various cell types, including vascular smooth muscle cells and endothelial cells. [, ] This effect is attributed to its ability to block the production of 5-LO metabolites, which are suggested to play a role in cell proliferation signaling. []

Q4: Has 5,6-DHA been used to study specific cell types?

A4: Yes, 5,6-DHA has been utilized in research to investigate the role of 5-LO in various cell types, including:

- Fibroblasts: Research suggests that platelet-stimulated proliferation of fibroblasts is mediated by increased 5-LO activity, and this effect can be blocked by 5,6-DHA. []

- Mast cells: Studies have demonstrated that 5,6-DHA can inhibit the release of leukotrienes from mast cells activated by various stimuli, highlighting its role in modulating mast cell degranulation and inflammatory responses. []

- Neurons: 5,6-DHA has been shown to inhibit TRPM7 channel activity, a channel involved in neuronal cell death. This suggests a potential neuroprotective effect of 5,6-DHA. []

Q5: Are there any structural analogs of 5,6-DHA that have different effects?

A5: Yes, while 5,6-DHA specifically targets 5-LO, other structurally similar compounds like 11,12-dehydroarachidonic acid have been shown to irreversibly inhibit the cyclooxygenase pathway, which is responsible for prostaglandin synthesis. [] This highlights the importance of subtle structural variations in achieving selectivity for different enzymes within the arachidonic acid cascade.

Q6: What are the limitations of using 5,6-DHA in research?

A6: While a valuable tool in research, 5,6-DHA has limitations:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164112.png)